N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group, a pyrrolidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
Other Benzamides: Compounds with similar benzamide moieties but different substituents on the aromatic ring.
Uniqueness
N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide is unique due to its combination of a furan ring, a dichlorophenyl group, a pyrrolidine ring, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20Cl2N2O3 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H20Cl2N2O3/c25-17-8-10-19(20(26)14-17)22-11-9-18(31-22)15-21(24(30)28-12-4-5-13-28)27-23(29)16-6-2-1-3-7-16/h1-3,6-11,14-15H,4-5,12-13H2,(H,27,29)/b21-15- |
InChI Key |
FESVOTPILLCWHQ-QNGOZBTKSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.